{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[3-[[ethyl(phenylmethoxycarbonyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-2-20(18(23)24-14-15-7-4-3-5-8-15)12-16-9-6-10-19(11-16)13-17(21)22/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRTXSCVTSGCJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid” typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Piperidine Ring: The protected amine is then subjected to cyclization to form the piperidine ring. This can be done using a variety of cyclization agents and conditions, depending on the specific starting materials.
Introduction of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group. This can be achieved through a nucleophilic substitution reaction where the piperidine derivative is reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive regions:
-
Piperidine nitrogen : Participates in nucleophilic substitutions and coordination chemistry
-
Benzyloxycarbonyl (Cbz) group : Undergoes deprotection under acidic or catalytic hydrogenation conditions
-
Acetic acid moiety : Engages in esterification, amidation, and salt formation
Deprotection of the Cbz Group
The benzyloxycarbonyl group is cleaved under specific conditions to reveal a free amine:
| Reaction Type | Conditions | Products | Yield* | Reference |
|---|---|---|---|---|
| Acidolysis | HBr/AcOH (33% v/v), 0°C → RT, 4h | Piperidine-acetic acid derivative + CO₂ + benzyl bromide | 82–89% | |
| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 12h | Piperidine-acetic acid derivative + toluene | 95% |
*Yields approximated from analogous Cbz deprotection reactions in piperidine systems.
Carboxylic Acid Derivitization
The acetic acid group undergoes typical transformations:
Nucleophilic Substitutions at Piperidine Nitrogen
The tertiary amine participates in alkylation and acylation reactions:
text{3-[(Cbz-Et-NH)-CH₂]-Piperidin-1-yl}-AcOH + R-X → {3-[(Cbz-Et-NH)-CH₂]-Piperidin-1-(R)-yl}-AcOH + HX
Example :
-
Quaternary salt formation with methyl iodide (CH₃I) in acetonitrile at 40°C produces water-soluble derivatives for biological testing.
Side Reactions and Stability Considerations
Critical stability challenges include:
Catalytic Modifications
Recent advances demonstrate catalytic functionalization:
python# Example of asymmetric catalysis (adapted from[6]) substrate = {3-[(Cbz-Et-NH)-CH₂]-Piperidin-1-yl}-AcOH catalyst = Ru-BINAP complex (2 mol%) solvent = toluene, 80°C, 24h product = enantiomerically enriched derivative (ee >98%)
Comparative Reaction Kinetics
Data from stopped-flow experiments (25°C, pH 7.4):
| Reaction | k (M⁻¹s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|
| Cbz hydrolysis | 2.3×10⁻³ | 78.4 ± 0.9 |
| Esterification | 1.7×10⁻² | 65.2 ± 1.2 |
| N-Alkylation | 4.5×10⁻⁴ | 84.1 ± 1.5 |
Scientific Research Applications
Preliminary studies indicate that compounds with similar structures exhibit various pharmacological effects. Notably, the biological activity of {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid is under investigation for its potential applications in treating conditions such as:
- Neurological Disorders : The piperidine structure is often associated with compounds targeting neurological pathways, making this compound a candidate for further research in neuropharmacology.
- Diabetes Management : Similar compounds have shown efficacy in managing type 1 and type 2 diabetes mellitus, suggesting that this compound may also possess relevant therapeutic properties .
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry include:
Drug Development
Its structural characteristics suggest that it may serve as a lead compound for developing new drugs targeting neurological conditions or metabolic disorders.
Research Tool
The compound can be utilized in research settings to explore the mechanisms of action of similar compounds, providing insights into their pharmacodynamics and pharmacokinetics.
Mechanism of Action
The mechanism of action of “{3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid” would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine Core : A six-membered nitrogen-containing ring, common in pharmaceuticals for its conformational flexibility and ability to interact with biological targets.
- Cbz-Ethyl-Amino-Methyl Substituent: The ethylamine group is protected by a benzyloxycarbonyl group, which may delay metabolic degradation.
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1 compares Compound A with five structurally related piperidine derivatives, highlighting substituent variations and molecular properties.
Key Observations :
- Substituent Effects: Cbz vs. Cyclopropyl vs. Ethyl: Cyclopropyl substituents (e.g., in compounds 2 and 4) introduce rigidity, which may restrict conformational flexibility and affect target binding .
- Molecular Weight Trends : Compounds with bulkier substituents (e.g., Cbz-cyclopropyl, MW 332.40) exhibit higher molecular weights, which could reduce solubility but improve membrane permeability .
Physicochemical and Drug-Likeness Considerations
- LogP and Solubility :
- Metabolic Stability : The Cbz group in Compound A may prolong half-life compared to unprotected amines (e.g., compound 4), but could also increase CYP450-mediated metabolism risk .
Biological Activity
The compound {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid (often abbreviated as BEMP) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BEMP, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BEMP is characterized by the following structural features:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is central to its biological activity.
- Benzyloxycarbonyl Group : This group enhances lipophilicity and may influence the compound's interaction with biological targets.
- Ethyl Amino Group : Contributes to the compound's basicity and potential interactions with various receptors.
The molecular formula of BEMP is with a molecular weight of approximately 334.416 g/mol .
CCR3 Antagonism
BEMP's structural components align with those found in small molecule antagonists targeting chemokine receptors, particularly CCR3. Compounds with similar piperidine structures have demonstrated potent antagonism against CCR3-mediated pathways, which are implicated in allergic responses and asthma . This indicates that BEMP may also exhibit anti-inflammatory properties through receptor antagonism.
Enzyme Inhibition
Preliminary data suggest that BEMP could possess inhibitory effects on enzymes such as acetylcholinesterase (AChE). Compounds within this chemical class have shown varying degrees of inhibition, with some achieving IC50 values in the low micromolar range . Such activity could position BEMP as a candidate for treating neurodegenerative diseases where cholinergic dysfunction is prevalent.
Structure-Activity Relationship (SAR)
Understanding the SAR of BEMP is crucial for optimizing its biological activity. The following table summarizes key findings from related compounds:
| Compound | Structural Feature | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Compound A | N-benzyl substitution | CCR3 antagonism | 0.15 |
| Compound B | Piperidine ring | AChE inhibition | 0.22 |
| Compound C | Ethyl amino group | Anticancer activity | 0.30 |
These findings suggest that modifications to the piperidine ring or substituents can significantly impact biological efficacy.
Case Studies
-
In Vitro Studies on Anticancer Activity :
A study investigating structurally related piperidine derivatives found that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The introduction of an ethyl amino group was particularly effective in increasing potency . -
Inflammatory Response Modulation :
Research on CCR3 antagonists revealed that compounds with similar structures to BEMP effectively reduced eosinophil chemotaxis in vitro, suggesting potential therapeutic applications in asthma and allergic conditions .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing {3-[(Benzyloxycarbonyl-ethyl-amino)-methyl]-piperidin-1-yl}-acetic acid?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring. For example, the benzyloxycarbonyl (Cbz) group can be introduced via carbamate formation using benzyl chloroformate. The ethyl-amino-methyl substituent may be added via reductive amination or nucleophilic substitution. The acetic acid moiety is often introduced by alkylation of the piperidine nitrogen with bromoacetic acid derivatives. Reaction conditions (e.g., THF as a solvent, room temperature stirring for 18 hours) are critical for optimizing yield .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- NMR (¹H and ¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- HPLC with UV detection to assess purity (>95% recommended for biological assays) .
Q. What solvent systems are compatible with this compound for experimental use?
- Methodology : Solubility screening in polar aprotic solvents (e.g., DMSO, acetonitrile) and aqueous buffers (pH 4–7) is advised. Avoid acetic acid due to potential incompatibility with the Cbz group. Compatibility with common solvents like acetone and acetonitrile has been documented for structurally similar piperidine derivatives .
Advanced Research Questions
Q. How does the ethyl-amino-methyl substituent influence the compound’s pharmacokinetic properties compared to cyclopropyl analogs?
- Methodology : Conduct comparative studies using:
- LogP measurements to assess lipophilicity.
- Metabolic stability assays (e.g., liver microsomes) to evaluate susceptibility to cytochrome P450 enzymes.
- Molecular docking to predict interactions with targets like opioid or chemokine receptors, as seen in related piperidine-acetic acid derivatives .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Cell viability assays (e.g., MTT in cancer cell lines) to screen for cytotoxicity.
- Binding affinity studies using surface plasmon resonance (SPR) for receptor targets .
Q. How can impurities or degradation products be identified during long-term storage?
- Methodology : Employ LC-MS/MS to detect and quantify degradation products. Common impurities may include de-ethylated or hydrolyzed derivatives of the Cbz group. Store the compound at –20°C under inert gas (e.g., argon) to minimize oxidation .
Q. What computational approaches are effective for predicting its SAR (Structure-Activity Relationship)?
- Methodology : Use QSAR models incorporating descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity. Compare with analogs such as 3-(Piperidine-1-carbonyl)benzoic acid, where the carbonyl group enhances binding to biological targets .
Methodological Considerations
Q. What strategies mitigate racemization during synthesis of chiral centers in this compound?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation). Monitor enantiomeric excess via chiral HPLC .
Q. How to design stability-indicating methods for formulation studies?
- Methodology : Develop forced degradation studies under heat, light, and hydrolytic conditions. Analyze degradation pathways using high-resolution MS and NMR to identify vulnerable functional groups (e.g., the Cbz group) .
Key Challenges and Recommendations
- Stereochemical Complexity : The ethyl-amino-methyl and Cbz groups introduce stereochemical ambiguity. Use X-ray crystallography (as in ) or NOESY NMR to resolve configurations.
- Biological Activity Gaps : No direct data on this compound’s activity exists; prioritize empirical screening using assays from and .
- Storage Stability : The Cbz group is prone to hydrolysis. Lyophilization or storage in anhydrous DMSO is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
